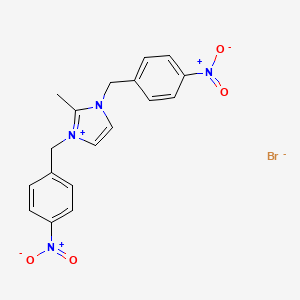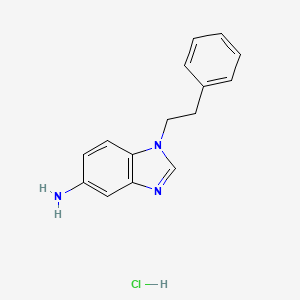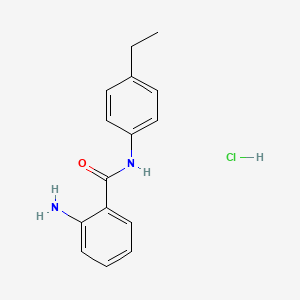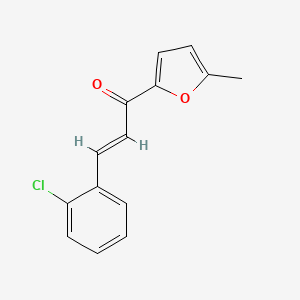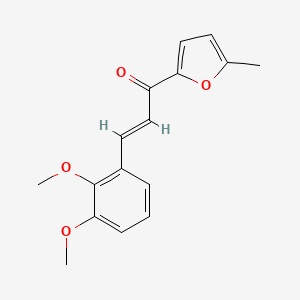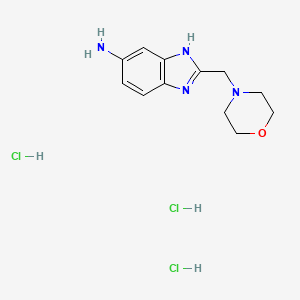
2-(Morpholin-4-ylmethyl)-1H-benzimidazol-5-amine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Morpholin-4-ylmethyl)-1H-benzimidazol-5-amine trihydrochloride (2-MMBT) is an organic compound that has been studied extensively in scientific research for its potential applications in a variety of fields. It is a crystalline solid with a melting point of approximately 150 °C and a molecular weight of approximately 282.2 g/mol. 2-MMBT has been used in laboratory experiments as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a molecular probe for studying the structure and function of proteins.
Applications De Recherche Scientifique
DNA Minor Groove Binder Hoechst 33258 and its Analogues
Hoechst 33258 and its analogues, with structural similarities to 2-(Morpholin-4-ylmethyl)-1H-benzimidazol-5-amine trihydrochloride, are known for their strong binding to the minor groove of double-stranded B-DNA, especially AT-rich sequences. These compounds are used extensively as fluorescent DNA stains in cell biology for various purposes, including chromosome and nuclear staining, DNA content analysis, and plant chromosome analysis. They also have applications as radioprotectors and topoisomerase inhibitors, making them crucial in drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Anticancer Applications
Compounds with benzimidazole structures, similar to 2-(Morpholin-4-ylmethyl)-1H-benzimidazol-5-amine trihydrochloride, are significant in medicinal chemistry due to their presence in pharmacologically indispensable compounds. Specifically, the introduction of benzimidazole at certain positions of purine structures is hypothesized to enhance activity and selectivity, leading to in vitro evaluation against a variety of tumor cell lines. This implies potential applications in anticancer drug design and therapy (Yimer & Fekadu, 2015).
Applications in Chemistry and Properties of Benzimidazole Derivatives
The chemistry and properties of compounds containing 2,2'-pyridine-2,6-diylbis(1H-benzimidazole), which have structural relevance to 2-(Morpholin-4-ylmethyl)-1H-benzimidazol-5-amine trihydrochloride, cover a wide range of applications. These compounds are noted for their diverse protonated and/or deprotonated forms and are used in various fields due to their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. The exploration of these compounds can lead to the discovery of novel applications and the development of new analogues (Boča, Jameson, & Linert, 2011).
Therapeutic Potential of Benzimidazole Derivatives
Benzimidazole derivatives exhibit a broad spectrum of pharmacological properties and are crucial in chemotherapeutic agents for diverse clinical conditions. The incorporation of benzimidazole structures in therapeutic agents indicates significant therapeutic potential, with applications ranging from antimicrobial and antiviral to anticancer and central nervous system stimulants. The development of new benzimidazole-based therapeutic compounds is an active area of research, with continuous efforts in drug discovery and development (Babbar, Swikriti, & Arora, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
2-(morpholin-4-ylmethyl)-3H-benzimidazol-5-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O.3ClH/c13-9-1-2-10-11(7-9)15-12(14-10)8-16-3-5-17-6-4-16;;;/h1-2,7H,3-6,8,13H2,(H,14,15);3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXCSQPQPQRBRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=C(N2)C=C(C=C3)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholinomethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B6319777.png)
![(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319783.png)
![(Butan-2-yl)[(4-phenylphenyl)methyl]amine hydrochloride](/img/structure/B6319786.png)
![(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319793.png)
![(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B6319796.png)
amine hydrochloride](/img/structure/B6319805.png)
![[2-(4-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrochloride; 95%](/img/structure/B6319812.png)

![2-(4-Ethylphenyl)benzo[d]thiazole](/img/structure/B6319822.png)
